molecular formula C11H20O2 B1210171 Isooctyl acrylate CAS No. 29590-42-9

Isooctyl acrylate

Cat. No.: B1210171
CAS No.: 29590-42-9
M. Wt: 184.27 g/mol
InChI Key: DXPPIEDUBFUSEZ-UHFFFAOYSA-N
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Description

Isooctyl acrylate is an organic compound with the molecular formula C11H20O2. It is an ester formed from acrylic acid and isooctanol. This compound is primarily used in the production of pressure-sensitive adhesives, coatings, and various polymer applications due to its excellent adhesive properties and flexibility .

Mechanism of Action

Target of Action

Isooctyl acrylate, a complex mixture comprised predominantly of isomeric, eight-carbon alkyl esters of acrylic acid , primarily targets the formation of pressure-sensitive adhesives . It is used in the production of a wide range of pressure-sensitive adhesives, including self-adhesive tapes, labels, protective films, and even in dermal dosage systems for pharmaceutical applications .

Mode of Action

This compound interacts with its targets by imparting tack and peel properties, which are essential characteristics of pressure-sensitive adhesives . These properties are imparted by the soft or low glass transition temperature monomers such as 2-ethylhexyl acrylate, this compound, or n-butyl acrylate . The harder monomers, such as methyl acrylate or isobornyl acrylate, are included to provide internal strength .

Biochemical Pathways

The performance of pressure-sensitive adhesives, such as tack, peel, and shear, based on polyacrylates synthesized through copolymerization of acrylate monomers and formulated in organic solvent mixtures are, to a large degree, determined by the molecular weight of acrylic copolymer, polymerization method, and especially by the type and quantity of the crosslinking agents added to the polymerizate .

Result of Action

The result of this compound’s action is the formation of effective pressure-sensitive adhesives. These adhesives have the ability to adhere quickly, resist removal by peeling, and hold in position when shearing forces are exerted . In addition, certain acrylate esters, including this compound, may be carcinogenic by the dermal route of exposure .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the substance may polymerize due to heating . It is also combustible, and above 91°C, explosive vapour/air mixtures may be formed . Therefore, it is recommended to use it only in a well-ventilated area and avoid all contact . It is also recommended to store it only if stabilized, keep it in the dark, and ensure ventilation along the floor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctyl acrylate is typically synthesized through an esterification reaction between acrylic acid and isooctanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is often produced via the ester exchange method. This involves the reaction of methyl acrylate with isooctanol in the presence of a catalyst like titanium tetrachloride. The reaction mixture is then subjected to distillation to purify the this compound .

Types of Reactions:

Common Reagents and Conditions:

    Initiators: Free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.

    Solvents: Organic solvents such as toluene or ethyl acetate are often used in the polymerization reactions.

Major Products Formed:

Comparison with Similar Compounds

Isooctyl acrylate is often compared with other acrylate monomers such as:

This compound stands out due to its unique combination of flexibility, adhesive properties, and compatibility with other monomers, making it a versatile component in various industrial and research applications.

Properties

IUPAC Name

6-methylheptyl prop-2-enoate
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InChI

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3
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InChI Key

DXPPIEDUBFUSEZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCOC(=O)C=C
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Molecular Formula

C11H20O2
Record name ISOOCTYL ACRYLATE
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DSSTOX Substance ID

DTXSID00274047
Record name 6-Methylheptyl acrylate
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Molecular Weight

184.27 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID.
Record name 2-Propenoic acid, isooctyl ester
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Boiling Point

196.8 °C
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Flash Point

91 °C, 91 °C c.c.
Record name Isooctyl acrylate
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Solubility

Solubility in water, g/100ml at 23 °C: 0.001 (very poor)
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Density

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

Relative vapor density (air = 1): 6.4
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Vapor Pressure

0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3
Record name Isooctyl acrylate
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CAS No.

29590-42-9, 54774-91-3
Record name Isooctyl acrylate
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Synthesis routes and methods I

Procedure details

Isooctyl alcohol was reacted with acrylic acid to yield isooctyl acrylate.
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Synthesis routes and methods II

Procedure details

In a similar manner, a mixture of 520.9 parts isooctyl alcohol, 516.6 parts methyl acrylate, 183 parts heptane, 2.4 parts dimethyltin dichloride, 0.5 parts sodium hydroxide (molar ratio 1.14:1), 1.6 parts 4-methoxyphenol and 0.6 parts hydroquinone yielded, after reaction and work up as in Example 1, 715.2 parts (97 percent yield, based on isooctyl alcohol) of isooctyl acrylate with a purity of 99.9 percent, containing no detectable tin.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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